molecular formula C12H18Cl2F3N3 B2670647 N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride CAS No. 2415629-02-4

N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride

Cat. No. B2670647
M. Wt: 332.19
InChI Key: YNBISTFNEDVZAG-UHFFFAOYSA-N
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Description

“N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride” is a heterocyclic organic compound that can be used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of similar compounds involves the addition of 2-aldehyde pyridine to 2-amino methyl pyridine in methanol solution under stirring conditions at room temperature . The reaction mixture is then stirred overnight at room temperature after the slow addition of NaBH4 . The solvent is evaporated under reduced pressure, and the residue is treated with distilled water. The pH is adjusted to neutral with 32% hydrochloric acid, and the product is extracted with dichloromethane .


Molecular Structure Analysis

The molecular structure analysis of similar compounds involves the use of techniques such as NMR spectroscopy . The NMR spectra provide information about the chemical environment of the hydrogen atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the addition of 2-aldehyde pyridine to 2-amino methyl pyridine, followed by reduction with NaBH4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their molecular weight, empirical formula, and solubility in various solvents .

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compounds

N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride contributes to the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry and material science. The Mannich reaction, for instance, is utilized to synthesize N,S-containing heterocycles, demonstrating its versatility in forming complex organic structures (Dotsenko et al., 2012). Furthermore, the compound's involvement in intramolecular cyclization reactions highlights its potential in synthesizing pyrrolidines and piperidines, offering a general and efficient method for creating such structures (Massaro et al., 2011).

Reactivity and Functionalization

The compound also plays a role in the functionalization of heterocyclic amines, where its basicity and reactivity are of interest. Research on the amino group in heterocyclic aromatic systems, such as piperidine, sheds light on its basicity and nucleophilic behavior, which are fundamental for electrophilic and nucleophilic substitutions (Ginsburg, 1967). Additionally, the compound's use in copper-catalyzed reactions for introducing functional groups to pyridine demonstrates its utility in synthesizing polyfunctionalized piperidine derivatives with unconventional substitution patterns (Crotti et al., 2011).

Advanced Organic Synthesis Techniques

Innovative synthesis techniques leveraging N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride involve the creation of novel structures and the exploration of their reactivity. For example, the synthesis of alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates via a 2H-azirine ring expansion strategy showcases the compound's role in generating trifluoromethyl-substituted aminopyrroles, highlighting its application in designing new molecular architectures (Khlebnikov et al., 2018).

Future Directions

The future directions for the research and development of “N-Methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride” and similar compounds include their potential applications in the pharmaceutical and agrochemical industries . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-methyl-N-piperidin-3-yl-3-(trifluoromethyl)pyridin-2-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3.2ClH/c1-18(9-4-2-6-16-8-9)11-10(12(13,14)15)5-3-7-17-11;;/h3,5,7,9,16H,2,4,6,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIXJQRZPJXZST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCNC1)C2=C(C=CC=N2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-N-(piperidin-3-yl)-3-(trifluoromethyl)pyridin-2-amine dihydrochloride

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